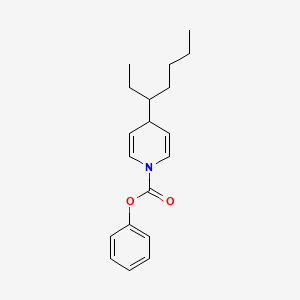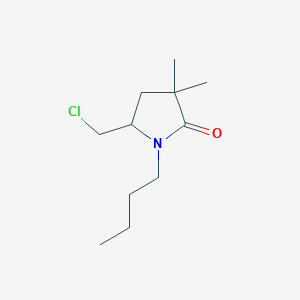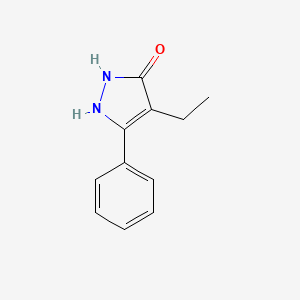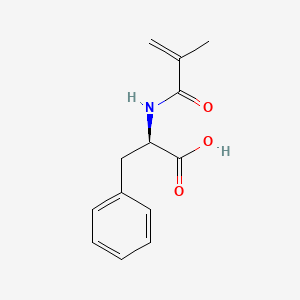
N-(2-Methylacryloyl)-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)-D-phenylalanine typically involves the reaction of (meth)acryloyl chloride with D-phenylalanine in the presence of a base such as triethylamine . The reaction is carried out in a tubular reactor, resulting in high conversions of the reactants to the desired product within a short reaction time. The process is efficient and minimizes the formation of unwanted side products .
Industrial Production Methods
Industrial production of acrylate monomers, including this compound, often employs continuous flow processes. These processes are preferred due to their efficiency, safety, and ability to handle large volumes of reactants . The use of continuous flow reactors allows for precise control of reaction conditions, leading to high yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylacryloyl)-D-phenylalanine can undergo various chemical reactions, including:
Polymerization: The vinyl group in the acrylate moiety is susceptible to polymerization, forming high molecular weight polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenylalanine moiety.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization of the acrylate moiety results in polyacrylates, while substitution reactions can yield various derivatives of this compound .
Aplicaciones Científicas De Investigación
N-(2-Methylacryloyl)-D-phenylalanine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-(2-Methylacryloyl)-D-phenylalanine involves its interaction with molecular targets through its functional groups. The vinyl group in the acrylate moiety can undergo polymerization, forming cross-linked networks that provide structural integrity to materials. The phenylalanine moiety can interact with biological molecules, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methylacryloyl)-L-histidine: Another acrylate derivative with a histidine moiety, used in similar applications.
N-(2-Methylacryloyl)-L-tyrosine: Contains a tyrosine moiety and is used in the synthesis of functional polymers.
Uniqueness
N-(2-Methylacryloyl)-D-phenylalanine is unique due to its specific combination of a phenylalanine moiety and a 2-methylacryloyl group. This combination provides distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
380384-52-1 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
(2R)-2-(2-methylprop-2-enoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(2)12(15)14-11(13(16)17)8-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3,(H,14,15)(H,16,17)/t11-/m1/s1 |
Clave InChI |
HIZGPVWGTSAEKJ-LLVKDONJSA-N |
SMILES isomérico |
CC(=C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=C)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
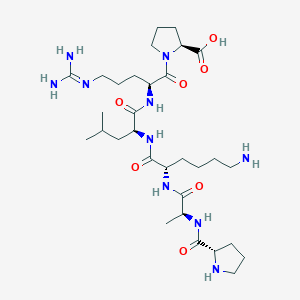

![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)
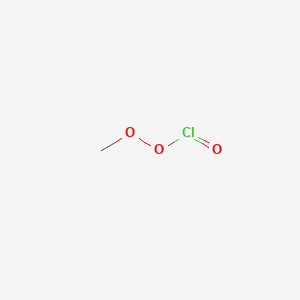
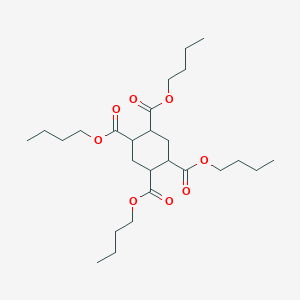
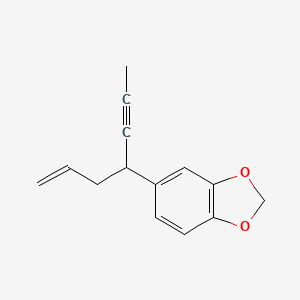
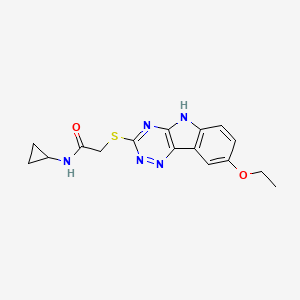
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
